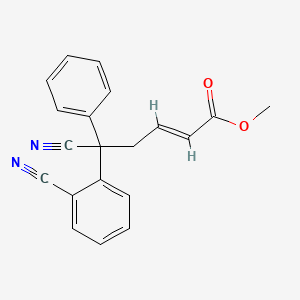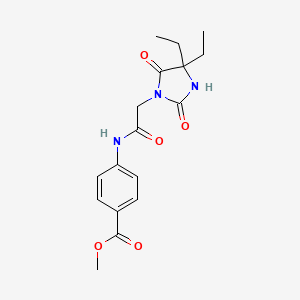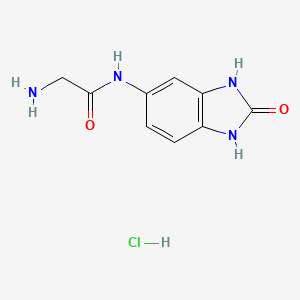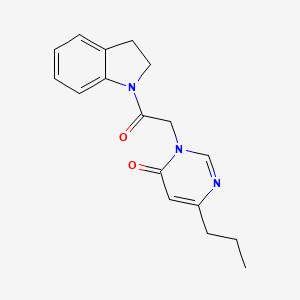
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proton Magnetic Resonance Studies
- Isomeric Alkylidencyanoesters Analysis : A study by Giralt, López, and Álvarez (1975) on ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate, a compound structurally related to methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate, discusses the geometric isomerism of the compound. It highlights how proton magnetic resonance, including aromatic solvent-induced shift experiments, can be used for structural analysis and isomer identification in compounds like these (Giralt, López, & Álvarez, 1975).
Isomerization Reactions
- Olefin Isomerization with Ruthenium Catalysts : A 2000 study by Wakamatsu et al. explored the isomerization reactions of olefins, including molecules similar to methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate. The study found that the double bond conjugated with the ester moiety can migrate to a deconjugated position by a ruthenium catalyst. This reaction is significant for producing compounds with varying conjugation and electronic properties (Wakamatsu, Nishida, Adachi, & Mori, 2000).
Optoelectronic Properties
- Photochromic Diarylethenes Study : Research by Liu et al. (2007) on compounds similar to methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate focused on the optoelectronic properties of photochromic diarylethenes. The study systematically investigated the impact of cyano groups on properties like photochromism, fluorescence, and electrochemical characteristics, which are essential for applications in materials science and photonics (Liu, Pu, Zheng, Le, & Luo, 2007).
Photophysical Properties
- Luminescence in Solvents : A study by Kim et al. (2021) on methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, a molecule structurally related to methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate, examined the photophysical properties in various solvents. This research is relevant for understanding how different substituent groups affect the luminescence properties of similar compounds (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Synthetic Organic Chemistry
- Synthesis of Novel Compounds : Research by Asokan et al. (1988) on methyl 5-aryl-3-oxo-4-pentenoates, closely related to the compound , discusses their synthesis and conversion into cyclopentenones. This kind of research contributes to the development of new methods and compounds in synthetic organic chemistry (Asokan, Bhattacharji, Ila, & Junjappa, 1988).
Safety and Hazards
“Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate” should only be used for research and development under the supervision of a technically qualified individual . It’s recommended to obtain special instructions before use, and not to handle until all safety precautions have been read and understood .
Propriétés
IUPAC Name |
methyl (E)-5-cyano-5-(2-cyanophenyl)-5-phenylpent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-12H,13H2,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCOSMQTIBJGF-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)
![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)
![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2475847.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2475851.png)

![ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B2475855.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2475857.png)
